REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Cl.[N:11]([O-])=O.[Na+].[CH2:15]([O:17][C:18](=[O:24])[CH:19]([Cl:23])C(C)=O)[CH3:16].C(O[Na])(C)=O>O.CCOC(C)=O>[CH2:15]([O:17][C:18](=[O:24])[C:19]([Cl:23])=[N:11][NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
31.02 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
41.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C)Cl)=O
|
Name
|
|
Quantity
|
47.84 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C)O[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at between 0 and 5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with coolant, thermometer,
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
ADDITION
|
Details
|
is added at 0° C. to a solution
|
Type
|
STIRRING
|
Details
|
The biphasic system is stirred at between 0 and 5° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at about 25° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The phases are then separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under low pressure
|
Reaction Time |
1 h |
Name
|
( IV )
|
Type
|
product
|
Smiles
|
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
|
Name
|
solid
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Cl.[N:11]([O-])=O.[Na+].[CH2:15]([O:17][C:18](=[O:24])[CH:19]([Cl:23])C(C)=O)[CH3:16].C(O[Na])(C)=O>O.CCOC(C)=O>[CH2:15]([O:17][C:18](=[O:24])[C:19]([Cl:23])=[N:11][NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
31.02 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
41.65 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)C)Cl)=O
|
Name
|
|
Quantity
|
47.84 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C)O[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at between 0 and 5° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with coolant, thermometer,
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
ADDITION
|
Details
|
is added at 0° C. to a solution
|
Type
|
STIRRING
|
Details
|
The biphasic system is stirred at between 0 and 5° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at about 25° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The phases are then separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with a saturated solution of NaHCO3 (4×80 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under low pressure
|
Reaction Time |
1 h |
Name
|
( IV )
|
Type
|
product
|
Smiles
|
C(C)OC(C(=NNC1=CC=C(C=C1)OC)Cl)=O
|
Name
|
solid
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |